Tris(dibenzylideneacetone)platinum(0)

Description

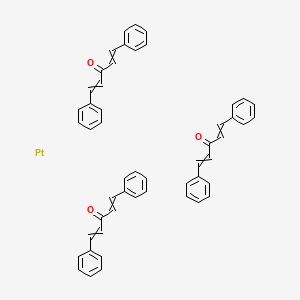

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

11072-92-7 |

|---|---|

Molecular Formula |

C51H42O3Pt |

Molecular Weight |

898.0 g/mol |

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |

InChI |

InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+; |

InChI Key |

FEKYVXQHHOSKBW-XGQVLBTFSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Tris Dibenzylideneacetone Platinum 0

Conventional Synthetic Routes to Tris(dibenzylideneacetone)platinum(0)

The most common and historically significant methods for synthesizing tris(dibenzylideneacetone)platinum(0) involve either the reduction of a platinum(II) salt or ligand exchange from a pre-existing platinum(0) complex.

Reduction of Platinum(II) Precursors in the Presence of Dibenzylideneacetone (B150790) Ligands

The foundational method for the synthesis of tris(dibenzylideneacetone)platinum(0) involves the chemical reduction of a suitable platinum(II) precursor, most notably potassium tetrachloroplatinate(II) (K₂PtCl₄), in the presence of an excess of the dibenzylideneacetone ligand. The dba ligand itself can play a role in the reduction process, which is typically carried out in a suitable solvent system.

A key early report on this synthesis describes the formation of the related bis(dibenzylideneacetone)platinum(0) complex, [Pt(dba)₂], by reacting potassium tetrachloroplatinate(II) with three molar equivalents of dibenzylideneacetone. core.ac.ukrsc.org This reaction is conducted in refluxing aqueous ethanol (B145695) under a nitrogen atmosphere, with sodium acetate (B1210297) added to the reaction mixture. core.ac.uk

The synthesis of the target tris-complex, [Pt(dba)₃], is achieved under slightly different conditions. By conducting the reaction of K₂PtCl₄ with dibenzylideneacetone in refluxing aqueous methanol (B129727) in the presence of air or oxygen, a yellow microcrystalline solid of tris(dibenzylideneacetone)platinum(0) can be obtained. core.ac.ukrsc.org The presence of an oxidizing agent like air or oxygen is noted to facilitate the formation of the tris-ligated complex. core.ac.uk

| Parameter | Synthesis of [Pt(dba)₂] | Synthesis of [Pt(dba)₃] |

| Platinum Precursor | K₂PtCl₄ | K₂PtCl₄ |

| Ligand | Dibenzylideneacetone (dba) | Dibenzylideneacetone (dba) |

| Solvent | Aqueous Ethanol | Aqueous Methanol |

| Atmosphere | Nitrogen | Air or Oxygen |

| Additive | Sodium Acetate | Not specified |

| Temperature | Reflux | Reflux |

| Product Appearance | Deep purple solid | Yellow microcrystalline solid |

Ligand Exchange Reactions Utilizing Platinum(0) Starting Materials

In principle, tris(dibenzylideneacetone)platinum(0) can be synthesized through ligand exchange reactions starting from other platinum(0) complexes that bear more labile ligands. This approach is a common strategy for preparing various zerovalent platinum complexes. For instance, other platinum(0) olefin complexes have been synthesized via ligand exchange from precursors like tris(styrene)platinum(0). researchgate.net

However, specific, well-documented examples of the synthesis of tris(dibenzylideneacetone)platinum(0) through this method are not prevalent in the surveyed literature. The general principle would involve reacting a suitable Pt(0) starting material, such as one with loosely bound olefin or phosphine (B1218219) ligands, with an excess of dibenzylideneacetone. The thermodynamic stability of the resulting Pt(dba)₃ complex would drive the reaction to completion.

Advanced Synthetic Approaches and Process Optimization for Enhanced Yield and Purity

Detailed research into advanced synthetic methodologies and process optimization specifically for tris(dibenzylideneacetone)platinum(0) is not extensively reported in the public domain. Much of the focus in the literature has been on its more widely used palladium analogue, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). google.comwikipedia.org

For related organometallic complexes, advanced approaches often focus on:

Alternative Reducing Agents: Exploring milder and more selective reducing agents than those traditionally used could potentially improve yields and purity by minimizing side reactions.

Homogeneous Catalysis: The use of phase transfer catalysts could facilitate reactions between aqueous inorganic precursors and organic ligands, potentially allowing for milder reaction conditions.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, yield, and safety for exothermic reactions.

While these methods are established for various organometallic syntheses, their specific application to optimize the preparation of tris(dibenzylideneacetone)platinum(0) has not been a major focus of published research.

Isolation and Purification Techniques for Research-Grade Tris(dibenzylideneacetone)platinum(0)

The isolation and purification of tris(dibenzylideneacetone)platinum(0) to a research-grade standard are critical for its use in catalysis and further chemical synthesis. Following the initial synthesis, the crude product is typically a solid that needs to be separated from the reaction mixture and purified.

Standard procedures for the isolation of air-sensitive organometallic compounds are generally applicable. These include:

Filtration: The solid product is collected by filtration, often under an inert atmosphere to prevent decomposition.

Washing: The collected solid is washed with appropriate solvents to remove unreacted starting materials, salts, and other soluble impurities.

The primary method for purification of solid organic and organometallic compounds is recrystallization. The choice of solvent is crucial for effective recrystallization, requiring a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. While general recrystallization techniques are well-understood, specific solvent systems for the purification of tris(dibenzylideneacetone)platinum(0) are not widely detailed in the available scientific literature. For its palladium analogue, recrystallization from chloroform (B151607) is common. wikipedia.org However, the solubility and stability of the platinum complex may differ.

The final, purified product should be handled and stored under an inert atmosphere, as zerovalent platinum complexes can be sensitive to air and moisture.

Structural Elucidation and Electronic Properties of Tris Dibenzylideneacetone Platinum 0

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structure of Pt(dba)₃, particularly for characterizing its behavior in solution where it is most commonly used.

NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamics of platinum complexes. For Pt(dba)₃, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹⁵Pt nuclei are particularly informative.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of Pt(dba)₃ are dominated by signals from the dibenzylideneacetone (B150790) (dba) ligands. Upon coordination to the platinum(0) center, the chemical shifts of the olefinic and phenyl protons and carbons of the dba ligand are expected to shift compared to the free ligand. The coordination of the C=C double bonds to the electron-rich Pt(0) center typically leads to an upfield shift (shielding) of the vinyl proton and carbon signals due to π-backbonding from the metal to the ligand's π* orbitals. libretexts.org The complexity of the spectra can be influenced by the dynamic exchange of dba ligands in solution.

¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus (I = ½, 33.8% natural abundance) is an excellent probe of the metal's coordination environment. huji.ac.il The ¹⁹⁵Pt chemical shift is highly sensitive to the oxidation state, coordination number, and the nature of the bonded ligands, spanning a range of over 15,000 ppm. For Pt(0) complexes, the chemical shifts are typically found in a distinct region, often at very high field (negative ppm values). chemrxiv.org The specific chemical shift for Pt(dba)₃ would provide a key fingerprint for its electronic structure, though detailed studies specifically reporting this value are not prevalent in the literature.

Table 1: Typical NMR Chemical Shift Ranges for Pt(0)-Olefin Complexes This table presents generalized data based on established principles of organometallic NMR spectroscopy.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H (vinyl) | 2.0 - 5.0 | Coordination of the olefin, changes in electronic density upon binding. |

| ¹³C (vinyl) | 35 - 80 | Strength of the metal-olefin bond; significant shielding indicates strong backbonding. pnas.org |

| ¹⁹⁵Pt | -4000 to -7000 | Confirms Pt(0) oxidation state, sensitive to coordination number and geometry. chemrxiv.org |

While the synthesis of Pt(dba)₃ has been reported, a definitive single-crystal X-ray diffraction study for the mononuclear complex is not widely available, unlike for its well-characterized palladium analogue, Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]. acs.org Early reports suggested that in some dba complexes, the ligand might coordinate through its ketonic group; however, it is now widely accepted that in Pt(0) and Pd(0) dba complexes, the metal center binds to the olefinic C=C double bonds. libretexts.orgrsc.org

For a mononuclear, three-coordinate d¹⁰ metal complex like Pt(dba)₃, a trigonal planar geometry is expected, which minimizes steric repulsion between the bulky dba ligands. In this arrangement, the platinum atom would be coordinated to one double bond from each of the three dba ligands. The Pt-C bond lengths would be a key parameter to determine the nature of the interaction.

Table 2: Typical Bond Lengths in Pt(0)-Olefin Complexes from X-ray Diffraction Data This table provides typical values for analogous platinum(0) complexes to infer the expected structure of Pt(dba)₃.

| Bond | Typical Length (Å) | Significance |

| Pt—C (olefin) | 2.10 - 2.30 | Reflects the covalent interaction between the platinum d-orbitals and the olefin π-system. umb.edu |

| C=C (coordinated) | 1.38 - 1.45 | Elongation compared to free ethylene (1.34 Å) indicates significant π-backbonding into the olefin's π* orbital. umb.edu |

Ligand Conformation and Stereochemical Considerations in Tris(dibenzylideneacetone)platinum(0)

The dibenzylideneacetone ligand is conformationally flexible due to rotation around the C(O)–C(vinyl) single bonds. It can exist in s-cis or s-trans conformations relative to the carbonyl group. The three primary conformations are s-cis,s-cis, s-cis,s-trans, and s-trans,s-trans. In related dinuclear complexes like Pt₂(dba)₃, the dba ligands have been shown to adopt a mix of these conformations, acting as bridging ligands. nih.gov

For the mononuclear Pt(dba)₃, the three dba ligands must arrange themselves around a single platinum center. This introduces significant stereochemical complexity. The coordination of three bulky, non-planar ligands likely forces them into a "propeller-like" arrangement to minimize steric hindrance. Each dba ligand coordinates via one of its two C=C double bonds, leaving the other uncoordinated but available for exchange or interaction. The specific combination of ligand conformations (e.g., all three being s-cis,s-trans) and their spatial arrangement would lead to various possible stereoisomers. The dynamic behavior observed in NMR suggests that these isomers may interconvert rapidly in solution. nih.gov

Theoretical and Computational Investigations of Electronic Structure and Bonding

Theoretical and computational methods, particularly Density Functional Theory (DFT), are crucial for understanding the electronic structure and bonding in complexes like Pt(dba)₃, for which extensive experimental data may be lacking.

DFT calculations are a powerful tool for predicting the ground-state properties of transition metal complexes. For Pt(dba)₃, DFT could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by comparing the energies of different possible ligand conformations and coordination modes. Such calculations would likely confirm a distorted trigonal planar geometry around the platinum atom.

Calculate Structural Parameters: Predict bond lengths and angles, which can be compared with experimental data from analogous, structurally characterized complexes.

Analyze Thermodynamic Stability: Investigate the energetics of ligand dissociation, which is a key step in the activation of Pt(dba)₃ as a catalyst precursor.

Systematic assessments of various DFT functionals have shown that methods like PBE0, when paired with appropriate basis sets and relativistic approximations, can accurately predict the geometries of platinum-containing complexes. libretexts.org

The bonding in Pt(dba)₃ can be described by the Dewar-Chatt-Duncanson model for metal-olefin complexes. libretexts.org This model involves two main components:

σ-donation: The filled π-orbital of the olefin's C=C double bond donates electron density to an empty d-orbital on the platinum atom.

π-backdonation: A filled d-orbital on the platinum atom donates electron density back into the empty π* antibonding orbital of the olefin.

This synergistic bonding weakens the C=C bond while strengthening the Pt-olefin interaction.

A molecular orbital (MO) analysis derived from DFT calculations would provide a quantitative picture of this bonding.

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) is expected to be primarily metal-based, corresponding to the filled d-orbitals of the Pt(0) center. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the dba ligands, specifically having π* character on the C=C double bonds. chembaby.ru The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's reactivity and electronic transitions.

Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. The low-energy electronic transitions for Pt(dba)₃ are expected to be Metal-to-Ligand Charge Transfer (MLCT) bands, corresponding to the excitation of an electron from the metal-centered HOMO to the ligand-based LUMO. These transitions are responsible for the typically intense color of such complexes.

Reactivity Profiles and Mechanistic Investigations of Tris Dibenzylideneacetone Platinum 0

Fundamental Organometallic Reaction Pathways

The chemistry of Tris(dibenzylideneacetone)platinum(0) is underpinned by its participation in elementary organometallic steps, including oxidative addition, reductive elimination, and ligand exchange. These processes are central to its function in catalytic cycles.

Oxidative addition is a critical step in many catalytic cycles where the platinum(0) center is oxidized to a higher oxidation state, typically Pt(II) or Pt(IV), through the cleavage of a substrate's chemical bond. youtube.com While the palladium analogue, Pd₂(dba)₃, is more extensively studied in this context, the reactivity patterns are often comparable.

Research has demonstrated the oxidative addition of various substrates to platinum(0) complexes. For instance, the reaction of zero-valent Pt₂(dba)₃ with 4,4′,5,5′-substituted benzo-fused 1,2,5,6-tetrathiocins in the presence of bis(diphenylphosphino)ethane (dppe) results in the formation of mononuclear benzenedithiolate Pt(II) complexes. This transformation proceeds via the oxidative addition of the tetrathiocin to the Pt(0) center. rsc.orgnih.govresearchgate.net

The general scheme for this type of reaction can be represented as: Pt(0) + R-X → R-Pt(II)-X

The reactivity in oxidative addition is influenced by factors such as the nature of the substrate and the ligand environment around the platinum center. For organohalides, the reaction is generally faster for weaker carbon-halogen bonds (C-I > C-Br > C-Cl). youtube.com Computational studies on related palladium systems have explored concerted, nucleophilic substitution, and radical pathways for the oxidative addition of C-Br bonds. rsc.org

Furthermore, oxidative addition is not limited to carbon-halogen or sulfur-sulfur bonds. Platinum(0) complexes are known to undergo oxidative addition with a wide array of bonds, including Si-H, B-B, Si-Si, and even C-H bonds under certain conditions, initiating various catalytic processes. nih.govnih.govresearchgate.netnih.gov

A summary of substrates undergoing oxidative addition with Pt(0) precursors like Pt(dba)₃ is presented in the table below.

| Substrate Class | Example | Product Type |

| Tetrathiocins | Benzo-fused 1,2,5,6-tetrathiocins | Pt(II) dithiolate complexes |

| Organohalides | Aryl halides, Alkyl halides | Pt(II) aryl or alkyl halide complexes |

| Hydrosilanes | R₃Si-H | Pt(II) hydrido silyl (B83357) complexes |

| Diboranes | B₂pin₂ | Pt(II) bis(boryl) complexes |

| Disilanes | R₃Si-SiR₃ | Pt(II) bis(silyl) complexes |

Reductive elimination is the microscopic reverse of oxidative addition and is often the product-forming step in a catalytic cycle, regenerating the catalytically active lower-valent metal center. nih.gov This process typically involves the formation of a new bond between two ligands on the metal center as they are eliminated, with the metal's oxidation state decreasing by two. For platinum, this frequently involves the transition from Pt(IV) to Pt(II) or Pt(II) to Pt(0).

Mechanistic studies on Pt(IV) complexes, which can be formed from the oxidative addition to Pt(0) precursors like Pt(dba)₃, have elucidated pathways for C-C, C-H, and C-O bond-forming reductive eliminations. For instance, the thermolysis of certain five-coordinate Pt(IV) alkyl complexes leads to the reductive elimination of ethane (B1197151) (C-C bond formation) and methane (B114726) (C-H bond formation). nih.gov Kinetic investigations of these reactions are consistent with a direct C-C reductive elimination from the five-coordinate Pt(IV) species. nih.gov

The mechanism of reductive elimination can be influenced by several factors, including the nature of the ligands, the solvent, and the presence of additives. nih.gov Studies on fac-L₂PtMe₃(OR) complexes have shown that both C-C and C-O reductive elimination are more facile in polar solvents and in the presence of Lewis acids. nih.gov The C-O bond formation is proposed to proceed via dissociation of the OR⁻ ligand followed by its nucleophilic attack on a methyl group bound to the Pt(IV) center. nih.gov In contrast, C-C reductive elimination often occurs after the dissociation of a ligand to form a five-coordinate intermediate. nih.govresearchgate.net

The table below summarizes different types of reductive elimination from Pt(IV) centers.

| Eliminating Groups | Bond Formed | Product Type | Mechanistic Feature |

| Two Alkyl groups (e.g., Me, Me) | C-C | Alkane (e.g., Ethane) | Often proceeds from a five-coordinate intermediate |

| Alkyl and Hydride (e.g., Me, H) | C-H | Alkane (e.g., Methane) | Can occur directly without prior ligand loss |

| Alkyl and Alkoxide (e.g., Me, OR) | C-O | Ether or Ester | Can involve initial dissociation of the alkoxide ligand |

It's important to note that for reductive elimination to occur, the two groups to be coupled must typically be in a cis-position relative to each other on the metal center.

The catalytic activity of Tris(dibenzylideneacetone)platinum(0) is intrinsically linked to the lability of its dba ligands. Ligand exchange is a fundamental process where a ligand in the coordination sphere of the metal is replaced by another. In the context of Pt(dba)₃, the dba ligands are readily displaced by other ligands, such as phosphines, or by the substrates of the catalytic reaction.

Recent detailed NMR spectroscopic studies have shed light on the dynamic behavior of Pt₂(dba)₃ in solution. These studies, conducted at high field (600 MHz), revealed that the complex undergoes rapid dynamic rearrangements. nih.gov This is evidenced by the exchange between the signals of the olefinic protons of the different dba ligands in Exchange SpectroscopY (EXSY) NMR spectra. nih.gov

The activation energy for these rearrangements in the platinum complex has been experimentally determined. nih.gov

| Complex | Activation Energy (kcal/mol) |

| Pt₂(dba)₃ | 19.9 ± 0.2 |

| Pd₂(dba)₃ | 17.9 ± 0.2 |

Density Functional Theory (DFT) calculations have been employed to consider possible mechanisms for this chemical exchange. The results suggest that the M₂(dba)₃ complexes undergo a fluxional isomerization. This process involves the successive rotation of the dihedral angles formed by the carbonyl group and the C=C bond of the dba ligands. nih.gov Notably, these calculations indicate that the dissociation of the dba ligands does not occur during these intramolecular rearrangements. nih.gov This highlights the non-innocent role the dba ligand can play, influencing catalyst stability and activity even before its displacement. nih.gov

Catalytic Transformations Mediated by Tris(dibenzylideneacetone)platinum(0)

As a stable and convenient source of platinum(0), Pt(dba)₃ is a precursor for a variety of homogeneous catalytic reactions. Its utility is most prominently demonstrated in hydrosilylation reactions.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. Pt(dba)₃ serves as a precursor in such systems, where it dissolves in organic solvents to generate catalytically active species. While the palladium analogue, Pd₂(dba)₃, is a well-known catalyst for a wide range of cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, the application of Pt(dba)₃ in these specific named reactions is less commonly reported. wikipedia.orgnih.govtcichemicals.comrsc.orglibretexts.orgnih.govwikipedia.orgwikipedia.orglibretexts.org However, the fundamental reactivity of Pt(0) suggests its potential in similar transformations.

The general paradigm involves the initial displacement of the dba ligands by stronger donor ligands (e.g., phosphines) or the substrate itself to enter the catalytic cycle. The cycle then proceeds through a sequence of elementary steps, typically including oxidative addition, migratory insertion or transmetalation, and reductive elimination.

One of the most significant applications of Tris(dibenzylideneacetone)platinum(0) is in the hydrosilylation of unsaturated carbon-carbon bonds. This reaction involves the addition of a Si-H bond across an alkene or alkyne.

Mechanistic studies reveal that Pt₂(dba)₃ can act as a "cocktail"-type catalyst in these reactions. researchgate.net This means that upon introduction to the reaction mixture, the precursor undergoes dynamic transformations to form a mixture of different platinum-containing species, including both molecular complexes and platinum nanoparticles (typically 1.6 to 2.6 nm in size). researchgate.net This catalytic system demonstrates performance levels comparable to the widely used Karstedt's catalyst. researchgate.net

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism involves:

Oxidative addition of the hydrosilane (R₃Si-H) to the Pt(0) center to form a Pt(II) hydrido silyl complex.

Coordination of the alkene or alkyne to the platinum center.

Migratory insertion of the coordinated unsaturated substrate into the Pt-H bond.

Reductive elimination of the alkyl- or vinylsilane product, regenerating the Pt(0) catalyst.

An alternative, the modified Chalk-Harrod mechanism , proposes the insertion of the alkene into the Pt-Si bond rather than the Pt-H bond. However, for platinum-catalyzed hydrosilylation of ethylene, theoretical studies suggest that the Chalk-Harrod mechanism is the more favorable pathway. nih.gov

A DFT study on the hydrosilylation of alkynes catalyzed by a system derived from Pt₂(dba)₃ has shown that the oxidative addition stage in the catalytic cycle can be reversible, and it has revealed possible mechanistic pathways for systems without external ligands. researchgate.net

The table below provides a simplified comparison of the key insertion step in the two primary proposed mechanisms for hydrosilylation.

| Mechanism | Key Insertion Step | Subsequent Step |

| Chalk-Harrod | Alkene/Alkyne inserts into the Pt-H bond | C-Si Reductive Elimination |

| Modified Chalk-Harrod | Alkene/Alkyne inserts into the Pt-Si bond | C-H Reductive Elimination |

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Hydrocarbonylation, C-H Activation)

Tris(dibenzylideneacetone)platinum(0), and its related dinuclear complex Tris(dibenzylideneacetone)diplatinum(0) (Pt₂(dba)₃), serve as important precursors in platinum-catalyzed organic transformations. While their application in direct cross-coupling reactions is less frequent than their palladium counterparts, they are pivotal in sequential reactions and C-H activation processes. Organoplatinum compounds are generally more stable than their organopalladium analogues, which can render them less active as catalysts for rapid cross-coupling cycles. samaterials.com

C-H Activation: Platinum complexes are a primary focus in the study of C-H bond activation and functionalization. nih.govcapes.gov.br Mechanistic investigations into the activation of alkanes on platinum surfaces have provided fundamental insights into the kinetics of these transformations. For instance, studies on silica-supported platinum catalysts (Pt/SiO₂) in hydrogen/deuterium (B1214612) (H/D) exchange with methane and ethane revealed that the reaction rate has an approximate first-order dependence on the alkane concentration and an inverse first-order dependence on the concentration of deuterium (D₂). acs.org This suggests a mechanism where the reversible adsorption of deuterium on the platinum surface competes with the alkane for active sites. acs.org

Sequential Diboration/Cross-Coupling: A significant application of Tris(dibenzylideneacetone)platinum(0) in C-C bond formation is its use as a catalyst for the diboration of alkynes, which generates versatile 1,2-diborylalkene intermediates. These intermediates can then participate in subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. acs.org This two-step, one-pot sequence demonstrates the utility of Pt(dba)₃ in synthesizing complex molecular architectures that would be difficult to access directly. For example, the product of the diboration of 4-methoxyphenylacetylene can be directly coupled with aryl halides. acs.org

Other Organoplatinum(0)-Catalyzed Organic Syntheses

Beyond C-C bond formation, Tris(dibenzylideneacetone)platinum(0) and its derivatives are effective catalysts for other significant organic transformations, most notably the addition of silicon and boron compounds to unsaturated bonds.

Hydrosilylation: The dinuclear complex, Pt₂(dba)₃, has been identified as a highly effective precatalyst for the hydrosilylation of alkenes and alkynes. Its catalytic performance is comparable to that of the widely used Karstedt's catalyst. nih.gov This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, yielding organosilicon compounds.

Diboration: Platinum(0) complexes are extensively used to catalyze the addition of bis(pinacolato)diboron (B136004) to alkynes and alkenes. capes.gov.brresearchgate.net This reaction provides a direct and highly stereoselective method for synthesizing cis-bis(boryl)alkenes and 1,2-bis(boryl)alkanes. capes.gov.brua.es The use of Pt(dba)₃ as a catalyst for the diboration of various terminal and internal alkynes has been shown to proceed efficiently, yielding the corresponding cis-1,2-diborylalkenes. acs.org These products are valuable synthetic intermediates. researchgate.net For instance, the diboration of 1-octyne (B150090) and diphenylacetylene (B1204595) using a Pt(dba)₃/PPh₃ system gives the desired products in good to excellent yields. acs.org

Influence of Ancillary Ligands, Solvents, and Reaction Conditions on Catalytic Performance

Ancillary Ligands: In the platinum-catalyzed diboration of alkynes with Pt(dba)₃, the presence and concentration of phosphine (B1218219) ligands are critical. While the addition of triphenylphosphine (B44618) (PPh₃) is necessary for the reaction to proceed efficiently, an excess of the ligand can be detrimental. Research has shown that increasing the PPh₃-to-platinum ratio slows the reaction rate, suggesting that multiple ligand coordinations to the platinum center decrease its reactivity. acs.org This implies that a coordinatively unsaturated platinum species is likely the active catalyst.

Solvents: The choice of solvent has a profound effect on reaction outcomes. In the Pt(dba)₃-catalyzed diboration of 4-methoxyphenylacetylene, switching the solvent from dimethylformamide (DMF) to toluene (B28343) dramatically increased the reaction rate, with the reaction completing in 30 minutes in toluene compared to showing no progress after 24 hours in DMF. acs.org In other systems, such as the diboration of alkynes and alkenes catalyzed by platinum nanoparticles on a titania support, the best performance was achieved under solvent- and ligand-free conditions. researchgate.netua.es

Reaction Conditions: Temperature and atmosphere also play crucial roles. The Pt/TiO₂ catalyzed diboration was found to proceed effectively at 70 °C. ua.es Interestingly, conducting the reaction under an air atmosphere resulted in excellent conversion, whereas an inert argon atmosphere had a deleterious effect. ua.es This suggests a potential role of oxygen in maintaining the catalytic activity of the platinum nanoparticles in this specific system.

Mechanistic Studies of Catalytic Cycles: Intermediates and Transition States

Mechanistic studies, often combining experimental work with Density Functional Theory (DFT) calculations, have shed light on the catalytic cycles involving Pt(0) complexes.

For the Pt(0)-catalyzed diboration of alkynes, a detailed mechanism has been proposed. acs.org The catalytic cycle is thought to proceed through the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the B-B bond of the diboron (B99234) reagent to the Pt(0) center.

Alkyne Coordination: The alkyne substrate coordinates to the electron-deficient platinum center.

Migratory Insertion: The coordinated alkyne inserts into one of the Pt-B bonds.

Reductive Elimination: The final step is the reductive elimination of the 1,2-diborylalkene product, which regenerates the active Pt(0) catalyst for the next cycle. acs.org

In the hydrosilylation reaction catalyzed by Pt₂(dba)₃, DFT calculations have also been used to model the catalytic cycle. These studies have revealed that the oxidative addition stage of the silane (B1218182) to the platinum center is a reversible process. nih.gov

Elucidation of Active Catalytic Species (e.g., Mononuclear vs. Dinuclear, Nanoparticle Involvement)

A central question in catalysis by Tris(dibenzylideneacetone)platinum(0) is the nature of the true active species. Research increasingly points away from a single, stable catalyst and towards a dynamic mixture of species. The structure of the precursor itself, Pt₂(dba)₃, has been shown in solution to be a dinuclear complex that undergoes rapid dynamic rearrangements. riyngroup.com

When used as a precatalyst, Pt₂(dba)₃ can lead to the formation of both soluble molecular platinum complexes and platinum nanoparticles. nih.gov In the hydrosilylation of alkenes and alkynes, the catalytic system derived from Pt₂(dba)₃ was found to contain both molecular species and platinum nanoparticles ranging from 1.6 to 2.6 nm in size. nih.gov This mixture of coexisting and potentially interconverting species is characteristic of a "cocktail"-type catalytic system. Similarly, changing the metal center from palladium to platinum in certain syntheses using dba ligands has been shown to produce hexagonal platinum nanoparticles. In some systems, such as the diboration of alkynes on a titania support, pre-formed platinum nanoparticles (1-5 nm) are themselves the active heterogeneous catalyst. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and offer deeper mechanistic understanding. For platinum-catalyzed reactions, these studies can reveal the dependence of the rate on catalyst, substrate, and ligand concentrations.

In the Pt(dba)₃-catalyzed diboration of alkynes, kinetic experiments are often qualitative, but informative. For example, the observation that increasing the concentration of the ancillary phosphine ligand slows down the reaction suggests an inverse dependence of the rate on ligand concentration. acs.org This points to a mechanism where ligand dissociation from the metal center is a key step prior to or during the rate-determining step. acs.org

More quantitative kinetic data comes from studies of related platinum-catalyzed reactions. In the C-H activation of alkanes over supported platinum catalysts, the rate law was determined to be approximately first-order in the alkane and inverse first-order in D₂. acs.org For the dynamic rearrangements of the Pt₂(dba)₃ complex in solution, the activation energy for the fluxional isomerization process was experimentally measured to be 19.9 ± 0.2 kcal/mol, indicating a significant energy barrier for the ligand exchange process on the precatalyst itself. riyngroup.com

"Cocktail"-Type Catalytic System Analysis

Tris(dibenzylideneacetone)diplatinum(0) is a prime example of a precursor for such a system. A detailed investigation of its use in hydrosilylation reactions provided strong evidence for this model. nih.gov Using techniques such as transmission electron microscopy (TEM) and X-ray absorption fine structure (XAFS) analysis, researchers demonstrated that the reaction medium contained both soluble platinum complexes and platinum nanoparticles. nih.gov This dynamic system, where the catalyst evolves under reaction conditions, challenges the classical division between homogeneous and heterogeneous catalysis and offers an explanation for the high performance of relatively simple catalyst precursors. The principles of dynamic catalysis suggest that complex ligands are not always necessary to create a potent catalytic system; rather, the transformation of a simple precursor like Pt₂(dba)₃ under specific conditions can generate the required mixture of active species. nih.gov

Applications of Tris Dibenzylideneacetone Platinum 0 in Advanced Materials Science

Precursor for the Deposition of Platinum Thin Films

The utility of Tris(dibenzylideneacetone)platinum(0) as a precursor for creating thin platinum films is a cornerstone of its application in materials science. These films are critical components in a wide array of technologies, including electronics, catalysis, and sensors. smolecule.com

Chemical Vapor Deposition (CVD) Applications

Tris(dibenzylideneacetone)platinum(0) has been successfully employed as a precursor in Chemical Vapor Deposition (CVD) processes to grow high-quality platinum films. smolecule.com In a notable study, the deposition of platinum films was achieved by the thermal decomposition of the complex. The process parameters were found to significantly influence the properties of the resulting films.

Key findings from research on the CVD of platinum films using Tris(dibenzylideneacetone)platinum(0) reveal that the substrate temperature plays a crucial role in the deposition rate and the purity of the films. For instance, depositions carried out at varying temperatures demonstrated a clear correlation between thermal input and the efficiency of the precursor's decomposition to yield metallic platinum.

Deposition Parameters and Film Properties for CVD of Platinum from Tris(dibenzylideneacetone)platinum(0)

| Deposition Parameter | Value/Range | Resulting Film Property |

| Precursor | Tris(dibenzylideneacetone)platinum(0) | - |

| Substrate | Varied (e.g., Silicon, Glass) | - |

| Substrate Temperature | 200-400°C | Purity and crystallinity increase with temperature |

| Deposition Rate | Dependent on temperature and pressure | Higher temperatures generally lead to higher deposition rates |

| Film Purity | High, with potential for carbon incorporation | Oxygen co-reactant can reduce carbon content |

This table presents a summary of typical parameters and outcomes for the CVD of platinum films using Tris(dibenzylideneacetone)platinum(0), based on available research data.

Atomic Layer Deposition (ALD) Considerations

While Tris(dibenzylideneacetone)platinum(0) is a viable precursor for CVD, its application in Atomic Layer Deposition (ALD) presents several challenges. ALD requires precursors with specific characteristics, including high volatility, thermal stability within the ALD temperature window, and self-limiting surface reactions.

The relatively low volatility and thermal stability of Tris(dibenzylideneacetone)platinum(0) can be limiting factors for its use in conventional ALD processes. The large size of the dibenzylideneacetone (B150790) ligands can also lead to steric hindrance, potentially impeding the self-limiting surface reactions that are fundamental to the ALD mechanism. Furthermore, the thermal decomposition of the precursor might occur at temperatures lower than the ideal ALD window, leading to CVD-like growth and a loss of the precise thickness control that is the hallmark of ALD. Therefore, while not a standard ALD precursor, its use would necessitate careful process design, potentially involving lower deposition temperatures or plasma-enhanced techniques to facilitate the desired surface chemistry.

Role in the Synthesis of Organometallic Polymers

The incorporation of metal atoms into polymer backbones gives rise to organometallic polymers, a class of materials with unique electronic, optical, and catalytic properties. While the application of platinum complexes in this field is an active area of research, specific, well-documented examples of the direct use of Tris(dibenzylideneacetone)platinum(0) for the synthesis of organometallic polymers are not widely reported in the current scientific literature.

Theoretically, the dibenzylideneacetone ligands in Tris(dibenzylideneacetone)platinum(0) could be displaced by functionalized monomers capable of coordinating to the platinum center and subsequently undergoing polymerization. This ligand exchange approach could pave the way for the creation of novel platinum-containing polymers. However, the reactivity and stability of the resulting polymeric structures would need to be carefully investigated. The steric bulk of the dba ligands might also influence the polymerization process. Further research is required to explore the potential of Tris(dibenzylideneacetone)platinum(0) as a building block for functional organometallic polymers.

Formation and Stabilization of Platinum Nanomaterials

The synthesis of platinum nanomaterials with controlled size, shape, and properties is of paramount importance for applications in catalysis, nanomedicine, and sensing. The choice of the platinum precursor and the surrounding ligand environment are critical factors in achieving this control.

Controlled Synthesis of Platinum Nanoparticles and Nanostructures

While the thermal decomposition of organometallic precursors is a known method for generating metallic nanoparticles, detailed studies specifically utilizing Tris(dibenzylideneacetone)platinum(0) for the controlled synthesis of platinum nanoparticles are not extensively documented. However, research on the analogous palladium complex, Tris(dibenzylideneacetone)dipalladium(0) (B46781), has shown that it can serve as a precursor for palladium nanoparticles. This suggests that the thermal decomposition of Tris(dibenzylideneacetone)platinum(0) in the presence of suitable stabilizing agents could be a viable route for producing platinum nanoparticles. The decomposition process would involve the reduction of the Pt(0) complex to form metallic platinum atoms, which then nucleate and grow into nanoparticles. The controlled heating rate and the presence of capping agents would be crucial in dictating the final size and size distribution of the nanoparticles.

Influence of Ligand Environment on Nanomaterial Morphology and Properties

The dibenzylideneacetone (dba) ligands in Tris(dibenzylideneacetone)platinum(0) are expected to play a significant role in the nucleation and growth of platinum nanomaterials. The steric bulk and electronic properties of the dba ligands can influence the rate of precursor decomposition and the subsequent aggregation of platinum atoms.

During the initial stages of nanoparticle formation, the dba ligands could act as temporary stabilizing agents, capping the surface of the nascent platinum clusters and preventing uncontrolled growth and agglomeration. The nature of the dba ligand, with its conjugated π-system, could also electronically interact with the platinum surface, thereby affecting the nanoparticle's catalytic activity and surface chemistry. The ease of displacement of the dba ligands by other, more strongly binding capping agents would also be a key factor in tailoring the final properties of the platinum nanomaterials for specific applications. The morphology of the resulting nanostructures, whether spherical, rod-shaped, or more complex, would be a direct consequence of the interplay between the decomposition kinetics of the precursor and the stabilizing effect of the dba ligands and any other capping agents present in the reaction medium. core.ac.uk

Integration into Molecular Electronic Devices and Optoelectronic Materials

The exploration of Tris(dibenzylideneacetone)platinum(0) within the realms of molecular and optoelectronic devices is an area of emerging interest, though it is not as widely documented as its palladium counterpart. The unique electronic structure of the platinum(0) center, stabilized by the dibenzylideneacetone ligands, suggests potential for its use in functional layers of such devices.

Research into related platinum-containing complexes for organic light-emitting diodes (OLEDs) has shown that the choice of ligands significantly influences the photophysical properties and, consequently, the device performance. For instance, various platinum(II) complexes have been successfully employed as emitters in OLEDs, achieving high efficiencies. rsc.org This underscores the potential for platinum complexes in general to play a crucial role in optoelectronic applications.

While direct data on Pt(dba)₃ in these applications is limited, its role as a precursor is more established. For example, it can be used in the chemical vapor deposition of platinum films, which are integral components in various electronic devices. americanelements.com The properties of such films, including their electrical conductivity and stability, are critical for device performance.

The development of advanced materials for electronics often involves the synthesis of novel polymers and nanomaterials. The palladium analogue of Pt(dba)₃, Tris(dibenzylideneacetone)dipalladium(0), is extensively used as a catalyst in cross-coupling reactions to create semiconducting polymers for applications in thin-film transistors and organic solar cells. While not a direct application of the intact complex in the final device, this highlights the importance of such organometallic precursors in the broader field of organic electronics.

Further investigation is required to fully elucidate the potential of Tris(dibenzylideneacetone)platinum(0) as a functional material within molecular electronic and optoelectronic devices. Future research may focus on fabricating and characterizing devices where Pt(dba)₃ is incorporated as an active layer, an interfacial layer, or as a dopant to tailor the electronic properties of other materials.

Q & A

Q. What are the recommended handling and storage protocols for Tris(dibenzylideneacetone)platinum(0) to ensure stability during experiments?

Answer: Tris(dibenzylideneacetone)platinum(0) is highly air-sensitive and prone to decomposition under ambient conditions. Key protocols include:

- Inert Atmosphere Handling : Use Schlenk lines or gloveboxes for synthesis and weighing to prevent oxidation .

- Protective Equipment : Wear nitrile gloves and N95/P1 masks to avoid skin contact and inhalation of particulates .

- Storage : Store in airtight containers under argon or nitrogen at ≤15°C in dark conditions to minimize thermal/photo-degradation .

- Solvent Compatibility : Prefer anhydrous, deoxygenated solvents (e.g., THF, toluene) to maintain catalytic activity .

Q. What are the primary catalytic applications of Tris(dibenzylideneacetone)platinum(0) in organic synthesis?

Answer: This compound is a versatile Pt(0) precursor for:

- Enantioselective Diboration : Catalyzes the addition of bis(pinacolato)diboron to alkenes, enabling stereoselective C–B bond formation (e.g., synthesis of chiral 1,2-diboryl compounds) .

- Cross-Coupling Reactions : Facilitates C–C bond formation in allylic alkylations, though less commonly than Pd analogs .

- Hydrofunctionalization : Participates in Pt-catalyzed hydroamination or hydrophosphination of unsaturated substrates under mild conditions .

Q. How is Tris(dibenzylideneacetone)platinum(0) synthesized and characterized for purity?

Answer:

- Synthesis : Typically prepared by reducing Pt(II) salts (e.g., K₂PtCl₄) in the presence of dibenzylideneacetone (dba) ligands under inert conditions .

- Characterization :

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic activity due to varying purity levels of Tris(dibenzylideneacetone)platinum(0)?

Answer: Purity variations (e.g., 75% vs. >98%) significantly impact catalytic performance. Mitigation strategies include:

- Recrystallization : Purify the compound using toluene/hexane mixtures to remove unreacted dba ligands or Pt byproducts .

- Quantitative Analysis : Use ICP-MS to measure exact Pt content and adjust stoichiometry in reactions .

- Comparative Studies : Benchmark activity against high-purity commercial samples (e.g., Strem Chemicals, 98%) to isolate material quality effects .

Q. What mechanistic insights explain the lower catalytic efficiency of Tris(dibenzylideneacetone)platinum(0) compared to Pd analogs in cross-coupling reactions?

Answer:

- Oxidative Addition Kinetics : Pt(0) exhibits slower oxidative addition to aryl halides than Pd(0), limiting turnover in Suzuki-Miyaura couplings .

- Ligand Dissociation : The stronger Pt–dba bond reduces ligand lability, hindering active site formation. Introducing labile co-ligands (e.g., PPh₃) can improve reactivity .

- Computational Studies : DFT calculations reveal higher activation barriers for Pt-mediated transmetalation steps .

Q. How does the choice of solvent and additives influence the stability of Tris(dibenzylideneacetone)platinum(0) during catalytic cycles?

Answer:

Q. What strategies can resolve contradictions in reported melting points and solubility data for Tris(dibenzylideneacetone)platinum(0)?

Answer:

- Standardized Methods : Reproduce measurements using DSC for melting points (literature range: 152–155°C) and gravimetric analysis for solubility .

- Crystalline vs. Amorphous Forms : Characterize batch-dependent polymorphism via PXRD, as amorphous material may exhibit altered physical properties .

- Collaborative Verification : Cross-validate data with independent labs using identical synthetic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.